molecular formula C18H15N5O3S B4377748 N-(2-FURYLMETHYL)-1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE

N-(2-FURYLMETHYL)-1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4377748
M. Wt: 381.4 g/mol
InChI Key: AAUAUHAERBCNQR-UHFFFAOYSA-N
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Description

N-(2-FURYLMETHYL)-1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a quinazolinone core, a pyrazole ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FURYLMETHYL)-1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the pyrazole ring and the furan moiety. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-FURYLMETHYL)-1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with others to modify the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, N-(2-FURYLMETHYL)-1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-FURYLMETHYL)-1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-FURYLMETHYL)-1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE include other quinazolinone derivatives, pyrazole-containing molecules, and furan-based compounds. Examples include:

  • 4-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1H-pyrazole-3-carboxamide
  • N-(2-furylmethyl)-4-oxo-3(4H)-quinazolinyl derivatives
  • Pyrazole-3-carboxamide analogs

Uniqueness

What sets this compound apart is its combination of structural features, which may confer unique chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-methyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c1-22-10-14(15(21-22)16(24)19-9-11-5-4-8-26-11)23-17(25)12-6-2-3-7-13(12)20-18(23)27/h2-8,10H,9H2,1H3,(H,19,24)(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUAUHAERBCNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2=CC=CO2)N3C(=O)C4=CC=CC=C4NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-FURYLMETHYL)-1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-FURYLMETHYL)-1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-FURYLMETHYL)-1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-FURYLMETHYL)-1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-FURYLMETHYL)-1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
N-(2-FURYLMETHYL)-1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE

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